molecular formula C15H19NO2 B3935495 N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide

N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide

Cat. No. B3935495
M. Wt: 245.32 g/mol
InChI Key: ATEMUGFCSNIPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide, commonly known as BICAM, is a chemical compound that has been found to have potential applications in scientific research. It is a synthetic compound that belongs to the class of benzamides and has a bicyclic structure. BICAM has been found to have diverse pharmacological properties that make it suitable for use in various research studies.

Mechanism of Action

BICAM acts as a selective dopamine D2 receptor antagonist, which means that it binds to dopamine receptors in the brain and blocks their activity. This results in a decrease in the release of dopamine, which is a neurotransmitter that is involved in various physiological processes such as movement, motivation, and reward.
Biochemical and Physiological Effects:
BICAM has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can result in a decrease in motor activity and an increase in prolactin secretion. BICAM has also been found to have anxiolytic and antipsychotic effects and has been used to treat various psychiatric disorders.

Advantages and Limitations for Lab Experiments

BICAM has various advantages and limitations for lab experiments. Its selective dopamine D2 receptor antagonism makes it a useful tool for studying the role of dopamine receptors in the brain. However, its high lipophilicity and low solubility in water can make it difficult to work with in certain experimental conditions.

Future Directions

There are various future directions for the use of BICAM in scientific research. It has the potential to be used as a tool to study the role of dopamine receptors in various neurological and psychiatric disorders. BICAM can also be modified to improve its solubility and bioavailability, which could make it a more effective therapeutic agent.
In conclusion, BICAM is a synthetic compound that has potential applications in various scientific research studies. Its selective dopamine D2 receptor antagonism makes it a useful tool for studying the role of dopamine receptors in the brain and their involvement in various neurological and psychiatric disorders. BICAM has various biochemical and physiological effects and has been used to treat various psychiatric disorders. However, its high lipophilicity and low solubility in water can make it difficult to work with in certain experimental conditions. There are various future directions for the use of BICAM in scientific research, including the modification of its structure to improve its solubility and bioavailability.

Scientific Research Applications

BICAM has been found to have potential applications in various scientific research studies. It has been used as a tool to study the role of dopamine receptors in the brain and their involvement in various neurological disorders such as Parkinson's disease and schizophrenia. BICAM has also been used to study the effects of various drugs on dopamine receptors and their potential therapeutic applications.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13-6-4-11(5-7-13)15(17)16-14-9-10-2-3-12(14)8-10/h4-7,10,12,14H,2-3,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEMUGFCSNIPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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